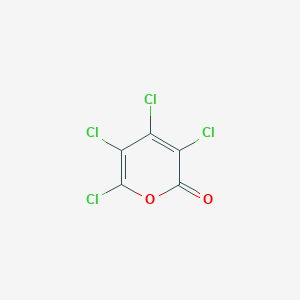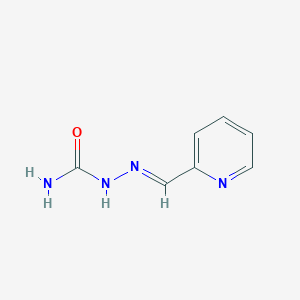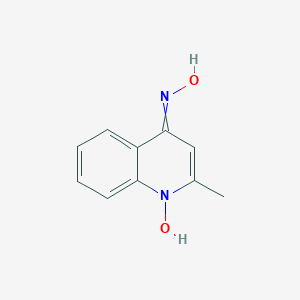
4-(Hydroxyamino)-2-methylquinoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxyamino)-2-methylquinoline 1-oxide, also known as HAMQO, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a potent oxidizing agent that can induce DNA damage and has been used as a tool to study the mechanisms of carcinogenesis and mutagenesis.
Mechanism Of Action
4-(Hydroxyamino)-2-methylquinoline 1-oxide induces DNA damage through the formation of reactive oxygen species (ROS) and the subsequent oxidation of DNA bases. The primary target of 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage is guanine, which can undergo oxidation to form 8-oxo-7,8-dihydroguanine (8-oxoG). This DNA lesion can lead to mutations and can contribute to the development of cancer and other diseases.
Biochemical And Physiological Effects
4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage can lead to a variety of biochemical and physiological effects. In vitro studies have shown that 4-(Hydroxyamino)-2-methylquinoline 1-oxide can induce cell death and apoptosis in a variety of cell types. 4-(Hydroxyamino)-2-methylquinoline 1-oxide has also been shown to induce oxidative stress and inflammation, which can contribute to the development of chronic diseases such as cancer, diabetes, and cardiovascular disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(Hydroxyamino)-2-methylquinoline 1-oxide in scientific research is its ability to induce DNA damage in a controlled manner. This allows researchers to study the mechanisms of DNA damage and repair, as well as the effects of DNA damage on cellular processes. However, there are also some limitations to the use of 4-(Hydroxyamino)-2-methylquinoline 1-oxide. One limitation is that it can be difficult to obtain pure 4-(Hydroxyamino)-2-methylquinoline 1-oxide, and the synthesis process can be time-consuming and expensive. Additionally, 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage may not accurately reflect the types of DNA damage that occur in vivo, which can limit the applicability of 4-(Hydroxyamino)-2-methylquinoline 1-oxide in certain types of research.
Future Directions
There are several future directions for research on 4-(Hydroxyamino)-2-methylquinoline 1-oxide. One area of interest is the development of new methods for synthesizing 4-(Hydroxyamino)-2-methylquinoline 1-oxide that are more efficient and cost-effective. Another area of interest is the development of new techniques for analyzing 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage, such as high-throughput sequencing and single-cell analysis. Additionally, there is a need for more research on the physiological and biochemical effects of 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage, particularly in the context of aging and age-related diseases. Overall, continued research on 4-(Hydroxyamino)-2-methylquinoline 1-oxide has the potential to provide valuable insights into the mechanisms of DNA damage and repair, as well as the development of cancer and other diseases.
Synthesis Methods
The synthesis of 4-(Hydroxyamino)-2-methylquinoline 1-oxide involves the reaction of 2-methylquinoline with nitric acid and hydroxylamine hydrochloride. The resulting product is then purified through recrystallization to obtain pure 4-(Hydroxyamino)-2-methylquinoline 1-oxide. The yield of the synthesis process is typically around 60-70%.
Scientific Research Applications
4-(Hydroxyamino)-2-methylquinoline 1-oxide has been extensively used in scientific research as a tool to study the mechanisms of carcinogenesis and mutagenesis. It is used to induce DNA damage in vitro and in vivo, and the resulting DNA damage can be analyzed to gain insights into the mechanisms of cancer development and mutagenesis. 4-(Hydroxyamino)-2-methylquinoline 1-oxide has also been used in studies on the repair of DNA damage and the role of DNA damage in aging.
properties
CAS RN |
10482-16-3 |
|---|---|
Product Name |
4-(Hydroxyamino)-2-methylquinoline 1-oxide |
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-9(11-13)8-4-2-3-5-10(8)12(7)14/h2-6,13-14H,1H3 |
InChI Key |
BJOKXHWQCMMWRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO)C2=CC=CC=C2N1O |
Canonical SMILES |
CC1=CC(=NO)C2=CC=CC=C2N1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



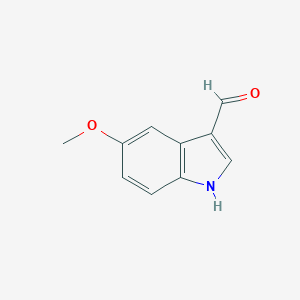
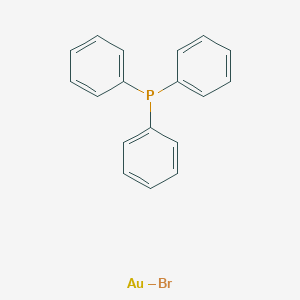

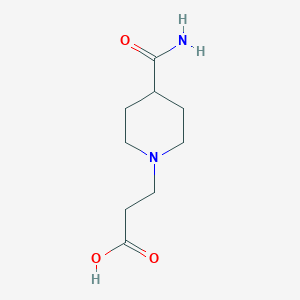
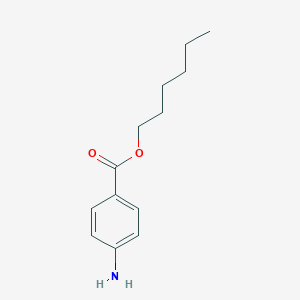
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)


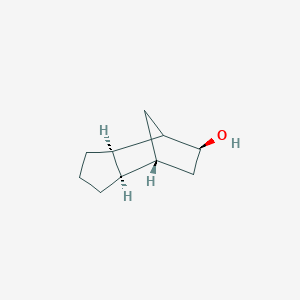

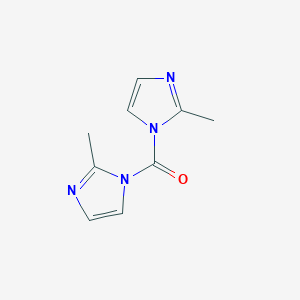
![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
